

# 1-Bromo-3,5-dichlorobenzene-d3 physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Bromo-3,5-dichlorobenzene-d3**

Cat. No.: **B12401951**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **1-Bromo-3,5-dichlorobenzene-d3**

This technical guide provides a comprehensive overview of the physical properties of **1-Bromo-3,5-dichlorobenzene-d3**, catering to researchers, scientists, and professionals in drug development. This document outlines key physical data, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such compounds.

## Core Physical Properties

**1-Bromo-3,5-dichlorobenzene-d3** is the deuterated form of 1-Bromo-3,5-dichlorobenzene. The physical properties are expected to be nearly identical to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium. This compound is a halogenated aromatic hydrocarbon.<sup>[1]</sup> At room temperature, it typically exists as a white to off-white or beige-brown crystalline solid.<sup>[1][2][3]</sup> It is primarily used as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[2]</sup>

## Data Presentation: Physical Properties of 1-Bromo-3,5-dichlorobenzene

| Property                                       | Value                                                                     | Source(s) |
|------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Molecular Formula                              | C <sub>6</sub> H <sub>3</sub> BrCl <sub>2</sub>                           | [4][5]    |
| Molecular Weight                               | 225.90 g/mol                                                              | [6][5]    |
| Melting Point                                  | 71-81 °C                                                                  | [7]       |
| 73-75 °C                                       | [3][6][8][9]                                                              |           |
| 75-79 °C                                       | [10]                                                                      |           |
| Boiling Point                                  | 232 °C at 757 mmHg                                                        | [3][6][8] |
| Appearance                                     | White to off-white crystalline powder                                     | [2][3]    |
| White to beige-brown crystalline powder        | [1]                                                                       |           |
| White to light orange to yellow powder/crystal | [10]                                                                      |           |
| Solubility                                     | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [2]       |
| Sparingly soluble in water.                    | [1]                                                                       |           |

Note: The molecular weight of the d3 isotopologue will be slightly higher than the value presented for the non-deuterated compound.

## Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of organic compounds like **1-Bromo-3,5-dichlorobenzene-d3**.

### Melting Point Determination

The melting point is a crucial physical property for identifying a compound and assessing its purity.[11] Pure crystalline organic compounds typically have a sharp melting point range of 0.5-1.0°C.[12][13] Impurities tend to lower and broaden the melting range.[12][13]

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

- Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[12][14][15]
- Apparatus Setup:
  - Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[13]
  - Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus. [12]
- Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[13] For the Thiele tube, the side arm is heated to allow for uniform heat distribution via convection currents.[13]
- Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[11][12]

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16] It is a characteristic physical property used for identification and purity assessment.[17]

Methodology: Micro Boiling Point (Thiele Tube Method)

- Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube (fusion tube).[17][18] A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[18][19]
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube or a heating block.[18][19] The thermometer bulb and the sample should be at the same level.[18]

- Heating: The apparatus is heated gently.[18] As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[18] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[20]

## Density Determination

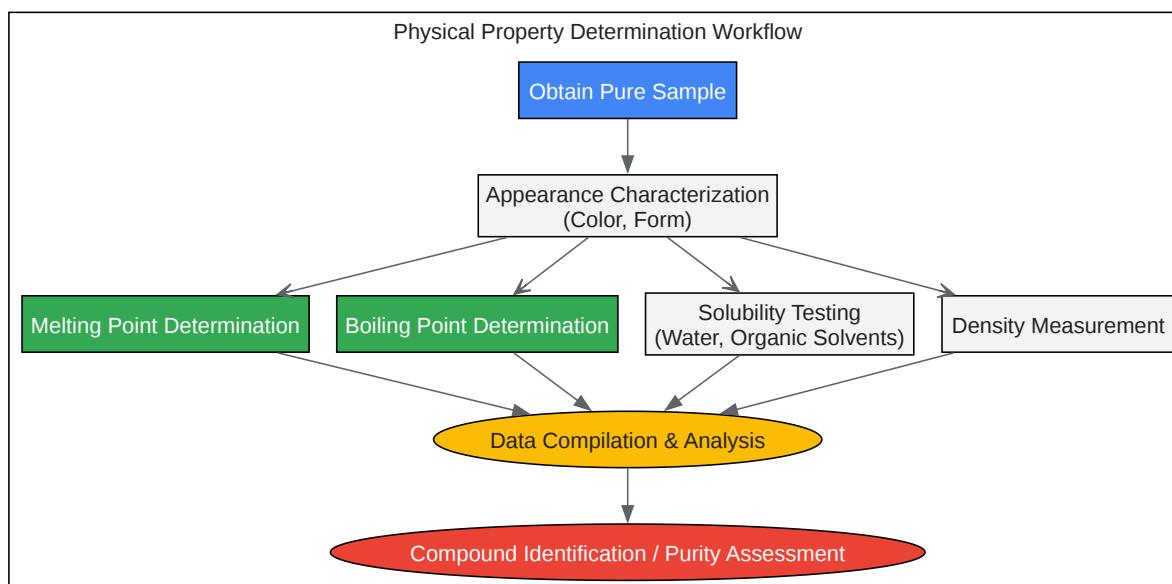
Density, the ratio of mass to volume, is a fundamental physical property that can help in the identification of a substance.[21]

Methodology: Volumetric Flask and Balance

- Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.[22]
- Mass of Flask with Sample: The flask is filled to the calibration mark with the liquid sample. Any excess liquid on the neck of the flask should be carefully removed. The flask with the sample is then reweighed.[22]
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the flask with the sample. The density is then calculated by dividing the mass of the liquid by the volume of the flask.[23]
  - $\text{Density} = (\text{Mass of flask with liquid} - \text{Mass of empty flask}) / \text{Volume of flask}$

## Solubility Determination

Solubility tests are performed to determine the behavior of a compound in various solvents, which can provide insights into its polarity and the functional groups present.[24] The general principle of "like dissolves like" is a useful guideline.[25]


Methodology: Qualitative Solubility Test

- Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a small test tube.[26]

- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[26]
- Observation: After each addition, the test tube is shaken vigorously.[26] The compound is classified as soluble if it completely dissolves. If it does not dissolve in the initial solvent (e.g., water), subsequent tests can be performed with other solvents of varying polarity and pH, such as diethyl ether, 5% NaOH, 5% NaHCO<sub>3</sub>, and 5% HCl, to classify the compound.[27]

## Logical Workflow Visualization

The following diagram illustrates a typical workflow for the physical characterization of a novel organic compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization of an Organic Compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]
- 3. 1-Bromo-3,5-dichlorobenzene | 19752-55-7 [chemicalbook.com]
- 4. 1-Bromo-3,5-dichlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]
- 6. 1-Bromo-3,5-dichlorobenzene 98 19752-55-7 [sigmaaldrich.com]
- 7. 1-Bromo-3,5-dichlorobenzene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 1-Bromo-3,5-dichlorobenzene, 98% Suppliers in India | 1-Bromo-3,5-dichlorobenzene, 98% Suppliers | ottokemi.com [ottokemi.com]
- 9. 1-Bromo-3,5-dichlorobenzene | CAS#:19752-55-7 | Chemsoc [chemsoc.com]
- 10. 1-Bromo-3,5-dichlorobenzene 19752-55-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. pennwest.edu [pennwest.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 17. cdn.juniata.edu [cdn.juniata.edu]
- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. byjus.com [byjus.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. science.valenciacollege.edu [science.valenciacollege.edu]
- 22. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 23. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 24. youtube.com [youtube.com]
- 25. chem.ws [chem.ws]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. scribd.com [scribd.com]
- To cite this document: BenchChem. [1-Bromo-3,5-dichlorobenzene-d3 physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12401951#1-bromo-3-5-dichlorobenzene-d3-physical-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

